molecular formula C4H14Cl2N2O2S B3284454 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride CAS No. 78544-89-5

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride

Cat. No.: B3284454
CAS No.: 78544-89-5
M. Wt: 225.14 g/mol
InChI Key: OSBYZZFWRFEYIY-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2O2S. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and solubility in water, making it suitable for diverse applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride typically involves the reaction of 2-aminoethanesulfonic acid with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of 7-8 to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistency and purity. The final product is purified through recrystallization and dried under vacuum to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .

Comparison with Similar Compounds

  • 2-(2-Aminoethylsulfonyl)ethan-1-amine dihydrochloride
  • 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

Comparison: 2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride is unique due to its specific sulfonyl and amine functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it more suitable for certain applications in research and industry .

Properties

IUPAC Name

2-(2-aminoethylsulfonyl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S.2ClH/c5-1-3-9(7,8)4-2-6;;/h1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBYZZFWRFEYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 2
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 4
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(2-Aminoethanesulfonyl)ethan-1-amine dihydrochloride

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